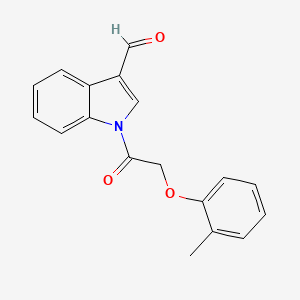
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a tolyloxy group and an acetyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
The synthesis of 1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tolyl Group: The tolyloxy group can be introduced via a nucleophilic aromatic substitution reaction, where a tolyl halide reacts with a phenol derivative in the presence of a base.
Acetylation: The acetyl group can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Formylation: The final step involves the formylation of the indole ring, which can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
化学反应分析
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tolyloxy group.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various indole derivatives with extended conjugation.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
科学研究应用
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities, due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
1-(2-(o-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1-(2-(p-Tolyloxy)acetyl)-1H-indole-3-carbaldehyde: Similar structure but with a para-substituted tolyloxy group, which may affect its reactivity and biological activity.
1-(2-(o-Methoxy)acetyl)-1H-indole-3-carbaldehyde: Contains a methoxy group instead of a tolyloxy group, leading to different electronic and steric properties.
1-(2-(o-Chlorophenoxy)acetyl)-1H-indole-3-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H15NO3 |
|---|---|
分子量 |
293.3 g/mol |
IUPAC 名称 |
1-[2-(2-methylphenoxy)acetyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C18H15NO3/c1-13-6-2-5-9-17(13)22-12-18(21)19-10-14(11-20)15-7-3-4-8-16(15)19/h2-11H,12H2,1H3 |
InChI 键 |
LGQIKPKRNSRYJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCC(=O)N2C=C(C3=CC=CC=C32)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


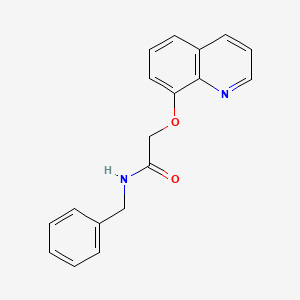
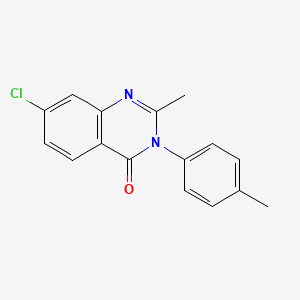
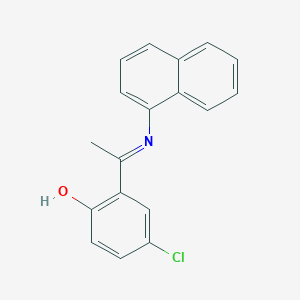

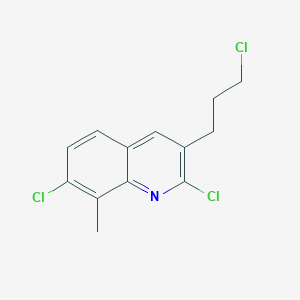
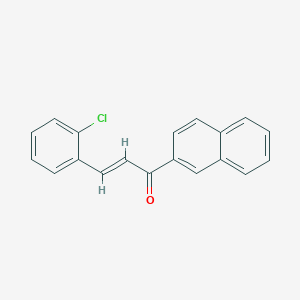


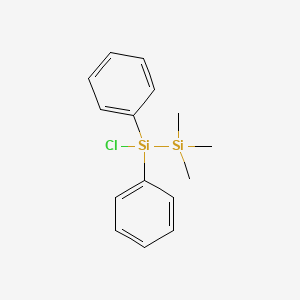
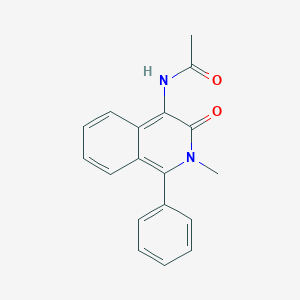
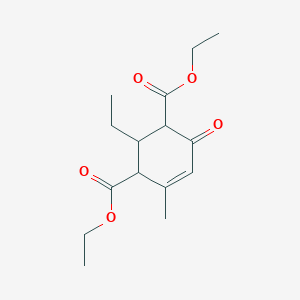

![5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)
![(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B11839849.png)
